molecular formula C6H12 B165504 2,3-Dimethyl-2-butene CAS No. 563-79-1

2,3-Dimethyl-2-butene

Cat. No. B165504
CAS RN: 563-79-1
M. Wt: 84.16 g/mol
InChI Key: WGLLSSPDPJPLOR-UHFFFAOYSA-N
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Patent
US04894464

Procedure details

The method of Mesheheryakov, Chem. Abstr., 54, 24436d (1960) was employed. To a mixture of 19 g. (0.226 mole) of 2,3-dimethyl-2-butene and 2 g. of cupric sulfate is added at reflux a mixture of 51 g. (0.447 mole) ethyl diazoacetate and 19 g. of 2,3-dimethyl-2-butene. The resulting mixture is heated at reflux for 3 hours, cooled, filtered and distilled to afford 19.8 g. (26%) of the desired cyclic ester, B.P. 76°-77° (15 mm.)
[Compound]
Name
24436d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.226 mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.447 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[C:4]([CH3:6])[CH3:5])[CH3:3].[N+](=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N-]>>[CH3:1][C:2]1([CH3:3])[C:4]([CH3:6])([CH3:5])[CH:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
24436d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.226 mol
Type
reactant
Smiles
CC(C)=C(C)C
Step Three
Name
cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.447 mol
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C(C)C
Step Six
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 19 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
a mixture of 51 g
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to afford 19.8 g

Outcomes

Product
Name
Type
Smiles
CC1(C(C1(C)C)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.